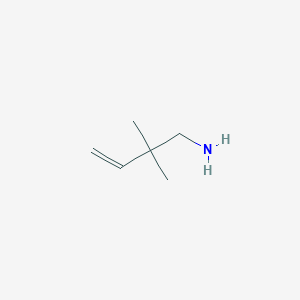
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride
Descripción general
Descripción
“3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride” is a chemical compound with the molecular formula C9H11NO2 . It is related to the class of compounds known as benzoxazines .
Synthesis Analysis
The synthesis of related compounds, such as 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines, has been described in the literature . Another study describes the synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxazine core with a methanol group attached . The compound has a molecular weight of 165.19 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 165.19 g/mol, an XLogP3-AA value of 1, and a topological polar surface area of 41.5 Ų . It has two hydrogen bond donors and three hydrogen bond acceptors .Mecanismo De Acción
Target of Action
Similar compounds, such as 1,4-benzothiazine derivatives, have been found to exhibit antibacterial properties .
Mode of Action
It’s worth noting that similar compounds, such as 1,4-benzothiazine derivatives, have been synthesized and shown to have antibacterial properties .
Biochemical Pathways
The synthesis of similar compounds, such as 3,4-dihydro-1,4-benzoxazine derivatives, involves lewis acid-catalyzed s n 2-type ring opening of activated aziridines with 2-halophenols followed by cu(i)-catalyzed intramolecular c-n cyclization .
Result of Action
Similar compounds, such as 1,4-benzothiazine derivatives, have shown antibacterial activities against different microorganisms .
Action Environment
It’s worth noting that the synthesis of similar compounds can be influenced by factors such as temperature and solvent .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride in lab experiments is its ability to modulate a wide range of different cellular processes. This compound has also been found to be relatively stable and easy to work with. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride. One area of interest is the development of new therapeutic agents based on this compound, particularly for the treatment of cancer and inflammatory diseases. Other potential directions for research include the study of the compound's effects on different cellular signaling pathways and the development of new methods for synthesizing and purifying the compound.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride has been used in a wide range of scientific research applications, including studies on the effects of different compounds on cellular signaling pathways, gene expression, and protein function. This compound has also been used to study the mechanisms of action of various drugs and to develop new therapeutic agents.
Análisis Bioquímico
Biochemical Properties
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it interacts with enzymes involved in the synthesis of nucleotides, leading to alterations in the nucleotide pool within cells . Additionally, this compound can bind to specific proteins, modulating their activity and influencing cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to affect the glycolytic pathway, leading to changes in the levels of key metabolites such as glucose and pyruvate . Additionally, this compound can influence the tricarboxylic acid (TCA) cycle, altering the production of ATP and other energy-related metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it affects mitochondrial function and energy production . Additionally, the compound can be found in the nucleus, where it influences gene expression and cellular responses .
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-6-7-5-10-8-3-1-2-4-9(8)12-7;/h1-4,7,10-11H,5-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKOALZNWHBYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-95-3 | |
| Record name | 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90609-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[N-methyl2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B3058551.png)





![Bis[4-(trifluoromethyl)phenyl] sulfide](/img/structure/B3058565.png)



![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B3058571.png)



